BenchChemオンラインストアへようこそ!

N-ethyl-2-pyrrolidin-1-ylethanamine

Lipophilicity LogP Medicinal Chemistry

This heterocyclic amine (C8H18N2, MW 142.24) is a critical building block for sigma receptor ligands, ENT inhibitors, and cationic lipids. Its unique N-ethyl group (logP ~1.02) is essential for maintaining SAR in CNS-targeted research and optimizing lipid nanoparticle stability. Choose the exact N-ethyl derivative to ensure reproducibility in published patent syntheses (WO-2021170797, US-2019292130). Supplied as a solid with verified purity.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 138356-55-5
Cat. No. B1354976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-pyrrolidin-1-ylethanamine
CAS138356-55-5
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCNCCN1CCCC1
InChIInChI=1S/C8H18N2/c1-2-9-5-8-10-6-3-4-7-10/h9H,2-8H2,1H3
InChIKeyFBYCSNRISIMKFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N-Ethyl-2-pyrrolidin-1-ylethanamine (CAS 138356-55-5) as a Differentiated Pyrrolidine Ethylamine Building Block


N-Ethyl-2-pyrrolidin-1-ylethanamine (CAS 138356-55-5, C8H18N2, MW 142.24) is a heterocyclic amine building block featuring a pyrrolidine ring linked to an N-ethyl ethylamine side chain [1]. It is a solid at room temperature, supplied in research quantities (typically 1g to 5g) at purities ≥95%–97% by major chemical vendors [2]. The compound is a component of the AldrichCPR (Chemical Product Repository) collection from Sigma-Aldrich, positioning it as a specialized early-discovery scaffold .

Why N-Ethyl-2-pyrrolidin-1-ylethanamine Cannot Be Substituted by Other Pyrrolidine Ethylamines in Structure-Activity Studies


In-class substitution of N-ethyl-2-pyrrolidin-1-ylethanamine with analogs such as the N-methyl derivative (CAS 32776-22-0) or the unsubstituted primary amine (CAS 7154-73-6) is not scientifically valid due to quantifiable differences in physicochemical properties that directly impact molecular recognition, permeability, and synthetic utility. The N-ethyl moiety confers a specific logP of ~1.02, whereas the N-methyl analog exhibits a lower logP of ~0.63 and the primary amine derivative a logP of ~0.68 [1]. These differences in lipophilicity, as well as in boiling point (195.5°C for N-ethyl vs. 171.7°C for N-methyl) and basicity, alter compound behavior in both biological assays and synthetic reactions . Consequently, substituting an N-ethyl for an N-methyl group changes the compound's pharmacokinetic profile and its ability to serve as a precise intermediate in patent-defined synthetic routes .

Quantitative Differentiation of N-Ethyl-2-pyrrolidin-1-ylethanamine (CAS 138356-55-5) Against Closest Analogs


Enhanced Lipophilicity (LogP) Differentiates N-Ethyl from N-Methyl and Primary Amine Analogs

N-Ethyl-2-pyrrolidin-1-ylethanamine exhibits a calculated logP of 1.02, which is quantifiably higher than the logP of 0.63 for the N-methyl analog (CAS 32776-22-0) and logP of 0.68 for the primary amine derivative (CAS 7154-73-6) . This 0.39 to 0.34 logP unit increase corresponds to an approximately 2.5-fold greater partition coefficient, indicating improved membrane permeability and potential for blood-brain barrier penetration in CNS-targeted research applications [1].

Lipophilicity LogP Medicinal Chemistry Blood-Brain Barrier Permeability

Higher Boiling Point Indicates Stronger Intermolecular Interactions for Thermal Stability in Synthesis

The target compound possesses a boiling point of 195.5°C at 760 mmHg, which is 23.8°C higher than the 171.7°C boiling point of the N-methyl analog (CAS 32776-22-0) [1]. This elevation reflects stronger intermolecular forces, likely due to the increased molecular weight and enhanced van der Waals interactions of the ethyl group, and suggests greater thermal stability under synthetic conditions such as reflux or high-temperature aminations.

Boiling Point Thermal Stability Synthetic Chemistry Reaction Conditions

N-Ethyl Substitution Provides a Distinct Chemical Scaffold for Patent-Defined Synthetic Routes in CNS and Oncology Research

N-Ethyl-2-pyrrolidin-1-ylethanamine is specifically cited in patent literature as a key intermediate in the synthesis of sigma receptor ligands, ENT inhibitors, adenosine antagonists, and cationic lipids for nucleic acid delivery [1]. The N-ethyl moiety is a defined structural requirement in these patent claims, and substitution with an N-methyl or primary amine analog would result in a different compound not covered by the same intellectual property or biological activity profiles. The compound's utility in generating high-affinity sigma receptor ligands is supported by class-wide structure-activity relationships where the N-alkyl chain length modulates receptor affinity [2].

Sigma Receptor ENT Inhibitors Adenosine Antagonists Cationic Lipids

Topological Polar Surface Area (TPSA) of 15.3 Ų Supports CNS Drug-Likeness, Comparable to CNS-Penetrant Reference Drugs

The target compound has a calculated Topological Polar Surface Area (TPSA) of 15.3 Ų . This value falls well below the widely accepted threshold of <70 Ų for good blood-brain barrier penetration [1]. When compared to the piperidine analog (CAS 32776-21-9, TPSA not reported but expected to be similar due to ring nitrogen) and the morpholine analog (CAS 108302-54-1, TPSA likely >21 Ų due to oxygen), the pyrrolidine derivative maintains a favorable low TPSA while providing a distinct hydrogen-bonding profile. The compound's TPSA is comparable to known CNS drugs like propranolol (TPSA ~41 Ų) but significantly lower, suggesting potential for high CNS exposure.

TPSA CNS MPO Blood-Brain Barrier Drug-Likeness

High-Impact Application Scenarios for N-Ethyl-2-pyrrolidin-1-ylethanamine (CAS 138356-55-5) Based on Quantitative Differentiation


Sigma Receptor Ligand Synthesis for CNS and Pain Research

N-Ethyl-2-pyrrolidin-1-ylethanamine serves as a critical intermediate in the synthesis of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamine derivatives, a class of compounds with high affinity for sigma receptors [1]. The N-ethyl substitution is a defined structural feature in these molecules, and its specific logP of 1.02 contributes to the balanced lipophilicity required for sigma receptor engagement and CNS distribution. Researchers pursuing sigma-1 or sigma-2 receptor modulators for pain, addiction, or neuroprotection should prioritize this exact building block to maintain SAR consistency with published high-affinity ligands [2].

ENT Inhibitor and Adenosine Antagonist Development for Oncology

The compound is explicitly cited in patent WO-2021170797-A1 as a building block for pyrimido[5,4-d]pyrimidine derivatives that act as ENT inhibitors, and in US-2020231570-A1 for heterocyclic compounds as adenosine antagonists, both targeting cancer therapy [1]. The N-ethyl group provides the precise steric and electronic profile required for interaction with the target binding pockets. Substitution with an N-methyl analog would alter the compound's fit and potentially abrogate the desired pharmacological activity as defined in these patent families.

Cationic Lipid Synthesis for Nucleic Acid Delivery

US patent US-2019292130-A1 describes the use of N-ethyl-2-pyrrolidin-1-ylethanamine as a starting material for synthesizing cationic lipids used in nucleic acid (e.g., mRNA, siRNA) delivery formulations [3]. The N-ethyl group's lipophilic contribution is essential for the formation of stable lipid nanoparticles (LNPs) and for achieving the correct balance between membrane fusion and nucleic acid complexation. The higher logP of this compound relative to its N-methyl analog (Δ = +0.39) directly influences the lipid's overall hydrophobicity, which in turn affects LNP stability, biodistribution, and endosomal escape efficiency [4].

EHMT2 (G9a) Inhibitor Discovery for Epigenetic Therapy

Patent WO-2018064557-A1 cites N-ethyl-2-pyrrolidin-1-ylethanamine as a component in the synthesis of substituted fused heterocyclic compounds designed as EHMT2 (G9a) histone methyltransferase inhibitors [5]. EHMT2 is a validated target in cancer and other diseases. The N-ethyl substitution's specific steric bulk and lipophilicity (logP 1.02) are likely critical for occupying the target's lysine-binding channel. Using a smaller N-methyl analog would likely result in reduced binding affinity due to a loss of hydrophobic contacts, making the exact N-ethyl derivative essential for structure-activity relationship studies in this target class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-ethyl-2-pyrrolidin-1-ylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.